2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid
Overview
Description
2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a fluorinated organic compound that features an imidazole ring, a common structure in many biologically active molecules. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid typically involves the introduction of fluorine atoms into an imidazole-containing precursor. One common method is the reaction of 1-methyl-1H-imidazole with a fluorinated acetic acid derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, to deprotonate the imidazole and facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted analogs with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in cancer research.
Industry: Utilized in the development of advanced materials with enhanced chemical stability and performance.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The imidazole ring can interact with various biological pathways, modulating enzyme activity and receptor signaling.
Comparison with Similar Compounds
2,2-Difluoro-2-(1H-imidazol-2-yl)acetic acid: Lacks the methyl group on the imidazole ring.
2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid: The fluorine atoms are positioned differently on the acetic acid moiety.
2,2-Difluoro-2-(1-methyl-1H-imidazol-5-yl)acetic acid: The imidazole ring is substituted at a different position.
Uniqueness: 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the methyl group on the imidazole ring enhances its stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
2,2-difluoro-2-(1-methylimidazol-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-3-2-9-4(10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFFDWONDOWGMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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